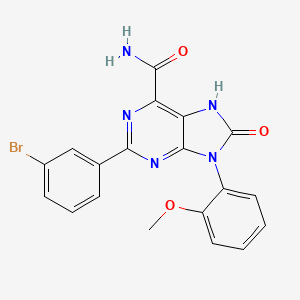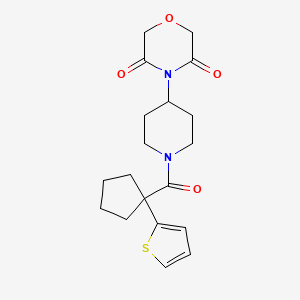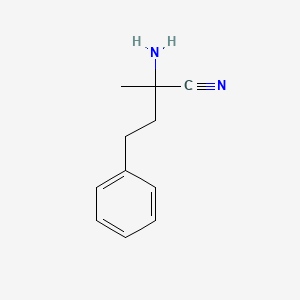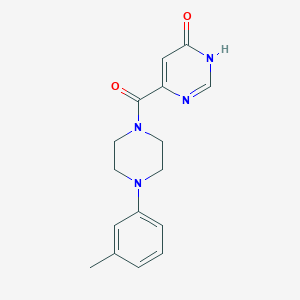![molecular formula C24H23FN2O4 B2742252 7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634576-99-1](/img/structure/B2742252.png)
7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, and a morpholino group. Pyrrole rings are a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and a chromeno ring, which is a fused six-membered and five-membered ring system. The morpholino group is a six-membered ring containing an oxygen and a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and chromeno rings, as well as the morpholino group. Pyrrole rings can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Optical and Material Applications
Pyrrole-Thiazole Based Chromophores :Novel fluorophores featuring substituted pyrrole and morpholine linked through a thiazole spacer show promising linear and non-linear optical properties. These compounds, with their D-π-A (Donor-π-Acceptor) structure, demonstrate significant hyperpolarizability and thermal stability, suggesting their utility as organic non-linear optical (NLO) materials (Thorat & Sekar, 2017).
Biological Activity
Larvicidal Activity :A series of pyrimidine derivatives linked with morpholinophenyl groups exhibit significant larvicidal activity. The presence of fluorine and other electron-withdrawing groups on the benzyl ring enhances this activity, suggesting potential applications in pest control and insect-borne disease mitigation (Gorle et al., 2016).
Antitumor Agents :Pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects against various cancer cell lines, including MCF7 and HT29. The compounds' ability to disrupt cell cycle phases and inhibit anti-apoptotic proteins points to potential applications in cancer therapy (Tilekar et al., 2020).
Sensing Applications
Fluoride Ion Sensors :Dipyrrolyl derivatives bearing electron-withdrawing groups have been synthesized for their specific binding to fluoride ions. These compounds change color upon binding, indicating potential applications as fluoride ion sensors in various environments (Ghosh et al., 2004).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many pyrrole-containing compounds, it could be of interest in the development of new pharmaceuticals or other biologically active substances .
Propriétés
IUPAC Name |
7-fluoro-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-15-2-4-16(5-3-15)21-20-22(28)18-14-17(25)6-7-19(18)31-23(20)24(29)27(21)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESJSMNHRWAQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2742169.png)



![N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2742177.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)

![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2742192.png)